molecular formula C16H17ClN4O B2726973 1-tert-butyl-5-[(2-chlorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 863448-24-2

1-tert-butyl-5-[(2-chlorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B2726973
CAS No.: 863448-24-2
M. Wt: 316.79
InChI Key: KWYACQGDHXHSKU-UHFFFAOYSA-N
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Description

1-tert-butyl-5-[(2-chlorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a pyrazolo-pyrimidine derivative characterized by a tert-butyl group at the 1-position and a 2-chlorobenzyl substituent at the 5-position. Its structural uniqueness lies in the combination of sterically bulky tert-butyl and electron-withdrawing 2-chlorophenyl groups, which influence both physicochemical properties and biological interactions.

Properties

IUPAC Name

1-tert-butyl-5-[(2-chlorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN4O/c1-16(2,3)21-14-12(8-19-21)15(22)20(10-18-14)9-11-6-4-5-7-13(11)17/h4-8,10H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWYACQGDHXHSKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-tert-butyl-5-[(2-chlorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves the condensation of appropriate pyrazole and pyrimidine precursors. One common method involves the reaction of 3-aminopyrazole with a suitable aldehyde or ketone, followed by cyclization to form the pyrazolo[3,4-d]pyrimidine core . The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields .

Chemical Reactions Analysis

Types of Reactions

1-tert-butyl-5-[(2-chlorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce the corresponding alcohols .

Scientific Research Applications

Biological Activities

The pyrazolo[3,4-d]pyrimidine scaffold, to which this compound belongs, is known for various biological activities. Research has shown that derivatives of this scaffold can act as potent inhibitors against several targets relevant to cancer treatment and other diseases.

Anticancer Properties

Recent studies have indicated that compounds within the pyrazolo[3,4-d]pyrimidine family exhibit significant anticancer properties. For instance, a study highlighted the effectiveness of related compounds as dual inhibitors of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) with IC50 values ranging from 0.3 to 24 µM. One specific compound demonstrated notable efficacy in inhibiting tumor growth and inducing apoptosis in MCF-7 breast cancer cells .

Antimicrobial and Anti-inflammatory Effects

The compound also shows promise as an antimicrobial agent. Research indicates that similar pyrazolo derivatives possess antifungal and antiparasitic activities, making them candidates for further exploration in treating infectious diseases . Additionally, anti-inflammatory properties have been associated with these compounds, suggesting their potential utility in managing inflammatory disorders.

Synthetic Methodologies

The synthesis of 1-tert-butyl-5-[(2-chlorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multi-step processes starting from readily available precursors. Key steps include:

  • Formation of the Pyrazolo Core : This step involves cyclization reactions under controlled conditions to establish the pyrazolo[3,4-d]pyrimidine framework.
  • Introduction of Functional Groups : The tert-butyl group is introduced via alkylation reactions.
  • Chlorination : Chlorination reactions are performed to introduce the chlorophenyl group at specific positions on the core structure.

These synthetic routes are crucial for developing analogs with enhanced biological activity and specificity.

Case Studies

Several case studies illustrate the practical applications of this compound:

Case Study 1: Anticancer Activity

In a comparative study involving various pyrazolo derivatives, this compound was evaluated for its anticancer effects against multiple cancer cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with mechanisms involving cell cycle arrest and induction of apoptosis being elucidated through flow cytometry analysis .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound against a range of bacterial strains. The results demonstrated effective inhibition at minimal inhibitory concentrations (MICs) comparable to standard antimicrobial agents, suggesting its potential as a new therapeutic agent in infectious disease management .

Mechanism of Action

The mechanism of action of 1-tert-butyl-5-[(2-chlorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By inhibiting these kinases, the compound can disrupt cell cycle progression, leading to apoptosis in cancer cells . The pathways involved include the inhibition of CDK2/cyclin A2, which plays a crucial role in cell cycle regulation .

Comparison with Similar Compounds

Substituent Variations at the 5-Position

The 5-position of the pyrazolo[3,4-d]pyrimidin-4-one core is highly modifiable, leading to diverse analogs:

  • 1-tert-butyl-5-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one (CAS: 946337-43-5): Extends the alkyl chain to a propyl group, enhancing flexibility and possibly altering pharmacokinetics .
  • 5-[(4-chlorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one (CAS: Not provided): Substitutes 2-chlorophenyl with 4-chlorophenyl, altering steric and electronic profiles .

Key Insight : The 2-chlorophenyl group in the target compound may enhance lipophilicity and π-π stacking compared to 4-chlorophenyl analogs, while the ethyl/propyl ketone substituents in piperazinyl derivatives introduce polar interactions .

Modifications at the 1-Position

  • 1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one : Aromatic substituents at the 1-position may enhance π-stacking but reduce solubility compared to tert-butyl .

Key Insight : The tert-butyl group in the target compound likely improves metabolic stability and hydrophobic interactions in binding pockets, albeit at the cost of reduced solubility .

Pharmacological Activity Comparison

  • Anticancer Activity : Pyrazolo[3,4-d]pyrimidine-urea hybrids (e.g., CBS-1 ) exhibit potent cytotoxicity via caspase-3 activation and NF-κB suppression. The target compound’s 2-chlorobenzyl group may similarly enhance apoptosis induction .
  • Kinase Inhibition: Derivatives like 5-amino-3-(3,4-dichlorophenyl)-1H-indazole demonstrate CK2 inhibition. The tert-butyl and chlorophenyl groups in the target compound could optimize binding to kinase ATP pockets .

Physicochemical Properties

Compound (CAS/Example) Molecular Weight Substituents Key Properties
Target Compound ~346.8* 1-tert-butyl, 5-(2-Cl-benzyl) High lipophilicity, moderate solubility
863447-58-9 408.5 1-tert-butyl, 5-(4-phenylpiperazinyl ethyl ketone) Polar, hydrogen-bond donor/acceptor
5-[(4-Cl-phenyl)methyl] 260.68 5-(4-Cl-benzyl), no tert-butyl Lower steric bulk, higher solubility
CBS-1 (Anticancer) 536.4 Urea hybrid, pyrrolopyridinyl Enhanced cytotoxicity, caspase activation

*Estimated based on molecular formula.

Biological Activity

1-tert-butyl-5-[(2-chlorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention due to its potential biological activities, particularly in oncology and enzymatic inhibition. This article reviews the biological activity of this compound based on diverse research findings.

  • Molecular Formula : C₁₂H₉ClN₄O
  • Molecular Weight : 260.68 g/mol
  • CAS Number : Not specified in the sources but can be derived from its chemical structure.

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of its anticancer properties and enzyme inhibition.

Anticancer Activity

Recent studies have demonstrated that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), HCT116 (colon cancer), and HepG2 (liver cancer).
  • IC₅₀ Values : The compound's derivatives have shown IC₅₀ values ranging from 45 nM to 99 nM against MCF-7 and HCT116 cells, indicating potent anticancer activity compared to standard drugs like sorafenib (IC₅₀: 144 nM) .

Enzyme Inhibition

The compound has also been evaluated for its potential as an enzyme inhibitor:

  • Cyclin-dependent Kinases (CDKs) : Some derivatives of pyrazolo[3,4-d]pyrimidine have shown promising results as CDK inhibitors with IC₅₀ values in the low nanomolar range (e.g., 25 nM) .
  • Aurora Kinase Inhibition : Certain studies report significant inhibition of Aurora-A kinase with IC₅₀ values as low as 0.067 µM .

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Induction of Apoptosis : Studies indicate that this compound can induce apoptosis in cancer cells through various pathways.
  • Inhibition of Cell Proliferation : The compound disrupts cell cycle progression in cancer cells, leading to reduced proliferation rates.

Case Studies

Several studies have highlighted the efficacy of pyrazolo[3,4-d]pyrimidine derivatives:

StudyCompound TestedCell LineIC₅₀ ValueMechanism
Xia et al.1-tert-butyl derivativeA54949.85 µMApoptosis induction
Fan et al.Hydroxypropyl derivativeNCI-H4600.08 µMAutophagy induction
Zheng et al.Chlorophenyl derivativeA549Maximum inhibition observedCell cycle arrest

Q & A

Q. What synthetic strategies are commonly used to construct the pyrazolo[3,4-d]pyrimidin-4-one core?

The core structure is typically synthesized via cyclocondensation reactions. For example, barbituric acid derivatives react with aldehydes under acidic conditions (e.g., phosphorous pentoxide in glacial acetic acid) to form the pyrimidinone ring. This method has been validated for structurally similar systems, ensuring regioselectivity . Alternative approaches include catalytic methods, such as using p-toluenesulfonic acid to facilitate one-pot syntheses of related heterocycles .

Q. How is the tert-butyl group introduced at the N1 position?

The tert-butyl group is introduced via alkylation using tert-butyl halides (e.g., tert-butyl chloride) in the presence of a base (e.g., K₂CO₃ or NaH). Protection-deprotection strategies, such as tert-butyloxycarbonyl (Boc) groups, may also be employed to avoid side reactions during subsequent substitutions .

Q. What spectroscopic techniques are critical for characterizing the 2-chlorophenylmethyl substituent?

¹H and ¹³C NMR are essential for confirming the substituent’s position and orientation. The aromatic protons of the 2-chlorophenyl group typically appear as a multiplet in the δ 7.2–7.6 ppm range, while the methylene bridge (CH₂) resonates near δ 4.5–5.0 ppm. Mass spectrometry (HRMS) validates the molecular ion peak, with chlorine isotopic patterns (3:1 for ³⁵Cl/³⁷Cl) confirming substitution .

Q. What safety protocols are necessary for handling intermediates with 2-chlorophenyl groups?

Strict PPE (gloves, goggles), fume hood usage, and thermal stability assessments are mandatory due to potential decomposition hazards. Waste must be neutralized before disposal. Safety data for analogous chlorinated compounds emphasize avoiding ignition sources and ensuring proper ventilation .

Advanced Research Questions

Q. How can reaction yields be optimized for the 5-[(2-chlorophenyl)methyl] substitution step?

Yield optimization involves solvent selection (e.g., DMF for polar intermediates) and catalyst screening. For electrophilic substitutions, POCl₃ in DMF enhances reactivity at the pyrimidine C5 position . Microwave-assisted synthesis reduces reaction times (30–60 minutes vs. 12 hours) while maintaining yields >80% .

Q. What computational methods resolve contradictions in NMR data interpretation?

Density functional theory (DFT) calculations predict chemical shifts and coupling constants, which are cross-validated with experimental 2D NMR (COSY, HSQC). For example, computational studies on pyrrolo[2,3-d]pyrimidines accurately predicted methylene bridge proton environments, resolving ambiguities in NOESY spectra .

Q. How do structural modifications impact bioavailability and drug-likeness?

Computational QSAR models assess LogP, polar surface area, and rotatable bonds. Introducing hydrophilic groups (e.g., morpholine) improves solubility, while the tert-butyl group enhances metabolic stability. Molecular dynamics simulations suggest that the 2-chlorophenyl group increases membrane permeability due to its lipophilicity .

Q. What strategies address low yields in tert-butyl group installation?

Competing side reactions (e.g., over-alkylation) are mitigated by slow reagent addition and temperature control (0–5°C). Boc-protected intermediates reduce steric hindrance, as demonstrated in tert-butyl ester syntheses . Catalyst screening (e.g., ZnCl₂ vs. p-TsOH) can also improve regioselectivity .

Data Contradiction Analysis

  • Conflicting Biological Activity Data: Discrepancies in IC₅₀ values may arise from assay conditions (e.g., buffer pH, cell lines). Reproducibility requires standardizing protocols and validating purity via HPLC (>95%).
  • Spectral Misassignments: For example, overlapping peaks in ¹H NMR for the pyrazolo-pyrimidine core can be resolved by deuterium exchange experiments or variable-temperature NMR .

Methodological Recommendations

  • Synthetic Route Validation: Use orthogonal protection (e.g., Boc for tert-butyl, Fmoc for chlorophenyl) to ensure stepwise functionalization .
  • Catalyst Optimization: Screen Lewis acids (e.g., ZnCl₂, BF₃·Et₂O) for cyclization steps, as shown in dihydropyrimidinone syntheses .

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